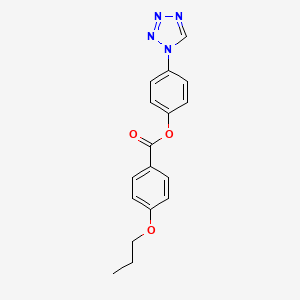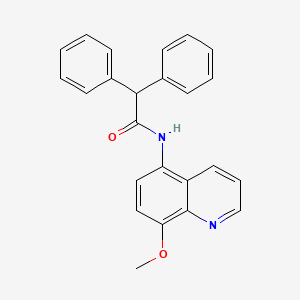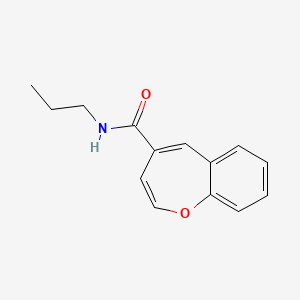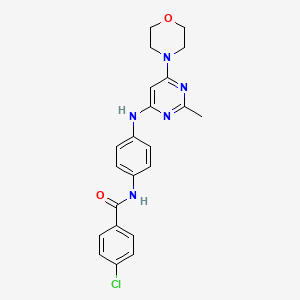
4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification of the phenyl tetrazole with 4-propoxybenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxybenzoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The phenyl and propoxybenzoate moieties contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)phenyl 4-propoxybenzoate: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-imidazol-1-yl)phenyl 4-propoxybenzoate: Contains an imidazole ring instead of a tetrazole ring.
4-(1H-pyrazol-1-yl)phenyl 4-propoxybenzoate: Features a pyrazole ring in place of the tetrazole ring.
Uniqueness
The uniqueness of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate lies in its tetrazole ring, which provides distinct electronic and steric properties compared to other heterocycles. This makes it a valuable scaffold in drug design and materials science, offering unique binding interactions and reactivity profiles.
Propiedades
Fórmula molecular |
C17H16N4O3 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-11-23-15-7-3-13(4-8-15)17(22)24-16-9-5-14(6-10-16)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3 |
Clave InChI |
JDHNMBGLDKLTIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11325506.png)
![4-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325527.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B11325531.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325535.png)
![N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11325539.png)
![2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11325545.png)
![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)


![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B11325569.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11325574.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11325583.png)
![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11325591.png)
